molecular formula C17H18ClN3O3 B2584566 8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-71-8

8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2584566
CAS RN: 2034531-71-8
M. Wt: 347.8
InChI Key: HNLMANZDPLUKPE-UHFFFAOYSA-N
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Description

The compound contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The tetrahydro-2H-pyran-4-carbonyl group indicates that the pyran ring is saturated with hydrogen (i.e., it is not aromatic), and it has a carbonyl group (C=O) at the 4-position . The compound also contains a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group, which is a polycyclic group containing two pyridine rings fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the fused ring system. The tetrahydro-2H-pyran ring would be a six-membered ring with an oxygen atom, and the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group would consist of a fused three-ring system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is a common site of reactivity in organic compounds. The compound might undergo reactions such as nucleophilic addition at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the carbonyl group could potentially allow for hydrogen bonding, which might influence properties such as solubility .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing novel compounds with potential biological activities. For instance, a study by Al-Haiza, Mostafa, and El-kady (2003) on the synthesis and biological evaluation of new coumarin derivatives, including pyrimidinones and related heterocycles, highlights the interest in developing compounds with antimicrobial properties. These efforts aim to identify novel therapeutic agents based on their chemical structure and biological activity profiles (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).

Anticancer and Anti-inflammatory Applications

Another area of research involves the synthesis of pyrazolopyrimidines derivatives with anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines demonstrating potential as anticancer and anti-5-lipoxygenase agents, indicating the versatile applications of pyrimidine derivatives in medicinal chemistry (A. Rahmouni et al., 2016).

Novel Ring System Synthesis

The creation of new ring systems, such as dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives, has been explored to understand the chemical properties and potential applications of these unique structures. Huber et al. (1987) reported on the synthesis of a new class of compounds, demonstrating the ongoing interest in expanding the chemical space of heterocyclic compounds (I. Huber et al., 1987).

Chemical Reactions and Modifications

The study of chemical reactions involving pyridopyrimidinones and their derivatives also constitutes a significant area of research. Bentabed-Ababsa et al. (2010) explored direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of dipyridopyrimidinones. This research highlights the chemical versatility and reactivity of pyridopyrimidinone derivatives, which are essential for developing new synthetic methodologies and compounds with potential applications in various fields (Ghenia Bentabed-Ababsa et al., 2010).

Future Directions

The study of new compounds with pyran rings and fused heterocyclic systems is a vibrant area of research, often driven by the search for new pharmaceuticals and functional materials . This compound, with its complex ring system, could be of interest in these areas.

properties

IUPAC Name

13-chloro-5-(oxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-12-1-2-15-19-14-3-6-20(10-13(14)17(23)21(15)9-12)16(22)11-4-7-24-8-5-11/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLMANZDPLUKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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